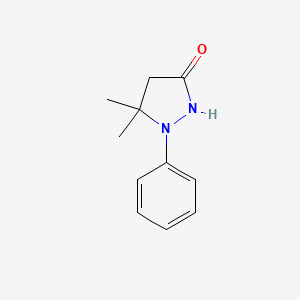

5,5-Dimethyl-1-phenylpyrazolidin-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6112-48-7 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5,5-dimethyl-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-10(14)12-13(11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |

InChI Key |

TWAVNLQGWZQKHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)NN1C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolidinone Derivatives

Classical and Established Synthetic Pathways

The traditional synthesis of pyrazolidinones often relies on cyclization reactions that form the heterocyclic ring from acyclic precursors. These methods are well-established and provide reliable access to a variety of pyrazolidinone derivatives.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of pyrazolidinones is the reaction of hydrazine derivatives with suitable three-carbon synthons. researchgate.netresearchgate.netsci-hub.se In the context of 5,5-Dimethyl-1-phenylpyrazolidin-3-one, the key starting materials would be phenylhydrazine (B124118) and a derivative of 3,3-dimethylacrylic acid.

The general mechanism involves the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on an electrophilic carbon of the three-carbon component. For instance, the reaction of phenylhydrazine with an activated form of 3,3-dimethylacrylic acid, such as its acyl chloride or ester, would initiate the process. The initial addition is followed by an intramolecular condensation, where the second nitrogen atom of the hydrazine moiety attacks the carbonyl group, leading to the formation of the five-membered pyrazolidinone ring after the elimination of a small molecule like water or an alcohol.

The reaction between α,β-unsaturated carbonyl compounds and hydrazine derivatives is one of the most common methods for preparing 2-pyrazolines, which are closely related to pyrazolidinones. researchgate.net The reaction of α,β-unsaturated esters with hydrazine hydrate (B1144303) can lead to the formation of pyrazolidin-3-ones. rsc.org

A plausible synthetic route to this compound is depicted in the scheme below:

Scheme 1: Plausible synthesis of this compound from Phenylhydrazine and a 3,3-Dimethylacrylic acid derivative.

Approaches from α,β-Unsaturated Esters and β-Hydroxy Esters

The use of α,β-unsaturated esters as the three-carbon synthon is a widely employed strategy for pyrazolidinone synthesis. rsc.orgcsic.es The reaction of hydrazine hydrate with α,β-unsaturated esters like methyl acrylate (B77674) and ethyl acrylate has been shown to produce various pyrazolidin-3-one (B1205042) derivatives. rsc.org Although these reactions can sometimes lead to complex mixtures, they represent a fundamental approach to the pyrazolidinone core. rsc.org

For the synthesis of this compound, the corresponding α,β-unsaturated ester would be an ester of 3,3-dimethylacrylic acid. The reaction with phenylhydrazine would proceed via a Michael addition of the hydrazine to the β-position of the unsaturated ester, followed by an intramolecular cyclization to form the pyrazolidinone ring.

β-Hydroxy esters can also serve as precursors. These can be converted in situ to the corresponding α,β-unsaturated esters, which then react with the hydrazine derivative as described above.

Advanced and Stereoselective Synthesis of Pyrazolidinones

Modern synthetic chemistry has seen the development of more sophisticated methods that allow for greater control over the stereochemistry of the resulting pyrazolidinone products. These advanced techniques are crucial for the synthesis of chiral pyrazolidinones, which are of significant interest in medicinal chemistry.

Diastereoselective and Enantioselective Approaches to Pyrazolidinone Architectures

The construction of pyrazolidinone rings with specific stereochemical outcomes has been achieved through various asymmetric methodologies. nih.govnih.govscispace.com These approaches often involve the use of chiral catalysts or auxiliaries to control the formation of new stereocenters.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers in a molecule. In the context of pyrazolidinones, this can be achieved by employing substrates with pre-existing stereocenters that direct the stereochemical outcome of the cyclization reaction. nih.gov

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often accomplished through the use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands. nih.govnih.govscispace.com For instance, asymmetric [3+2] cycloadditions of azomethine imines have been utilized for the synthesis of non-racemic pyrazoline and pyrazolidine (B1218672) derivatives. nih.gov Gold(I)-catalyzed enantioselective hydroamination and hydroalkoxylation of allenes with hydrazines also provide a route to chiral pyrazolidines. nih.govscispace.com

While these methods have not been specifically reported for the synthesis of this compound (which is achiral), they are of paramount importance for the synthesis of more complex, chiral pyrazolidinone analogues.

Catalytic Systems in Pyrazolidinone Synthesis

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including pyrazolidinones. These catalysts can facilitate reactions under milder conditions and with greater efficiency and selectivity.

Rhodium(II) catalysts are well-known for their ability to catalyze a variety of transformations, including annulation reactions for the construction of heterocyclic rings. nih.gov While specific examples of Rhodium(II)-catalyzed synthesis of this compound are not prevalent in the literature, the general principles of rhodium catalysis are applicable.

Rhodium(III)-catalyzed [4+2] and [4+3] annulation reactions of N-aryl-pyrazolidinones with various coupling partners have been developed to synthesize fused N-heterocyclic compounds. acs.orgrsc.orgresearchgate.net These reactions proceed through C-H activation of the pyrazolidinone substrate, followed by cyclization. For example, the Rhodium(III)-catalyzed [4+2] annulation of pyrazolidinones with sulfoxonium ylides has been used to synthesize pyrazolo[1,2-a]cinnolines. researchgate.net

These catalytic annulation strategies highlight the potential of rhodium catalysis in the synthesis of complex molecules containing the pyrazolidinone core.

Copper(II)-Catalyzed Cycloadditions and Immobilized Catalysts

Copper-catalyzed reactions are pivotal in heterocyclic chemistry for their efficiency and selectivity. In the realm of pyrazolidinone synthesis, copper(II) catalysts have been instrumental, particularly in cycloaddition reactions. A notable one-pot process involves a Cu(II)-catalyzed aza-Michael addition of trimethylsilyl (B98337) azide (B81097) to 1,2-diaza-1,3-dienes, which is followed by a Cu(I)-catalyzed 1,3-dipolar cycloaddition of the in-situ generated α-azidohydrazones with alkynes. nih.gov This sequence, which benefits from the recycling of the copper acetate (B1210297) catalyst, provides a streamlined route to novel pyrazolone-triazole derivatives. nih.gov

The drive towards greener and more sustainable chemistry has led to the development of immobilized catalysts. These systems offer significant advantages, including simplified product purification, catalyst recovery, and reuse. Copper(II) complexes have been successfully immobilized on various supports, such as magnetic nanoparticles, and have shown high catalytic activity in a range of organic transformations. nih.govnanomaterchem.com For instance, a Cu(II) complex supported on magnetic nanoparticles has been employed as a novel nanocatalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines. nih.gov This catalyst demonstrates the benefits of magnetic separation for easy recovery and reuse. nih.gov

Another approach involves immobilizing copper complexes on resin beads. mdpi.comresearchgate.net A PNN-type pincer ligand complex with copper(I) was immobilized and served as a catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under physiologically relevant aqueous conditions without the need for a reducing agent. mdpi.com This immobilized system showed minimal copper leaching and could be reused in multiple reaction cycles. mdpi.com Similarly, copper(II) complexes anchored to Merrifield™ resin have been developed as recyclable catalysts for asymmetric Henry reactions, showcasing high catalytic activity. researchgate.net While direct applications of these specific immobilized copper catalysts for the synthesis of this compound are not extensively detailed in the reviewed literature, these examples underscore the potential and established principles for creating recoverable and reusable catalytic systems for pyrazolidinone synthesis.

| Catalyst System | Support Material | Application | Key Advantages |

|---|---|---|---|

| Fe3O4@Diol/Phen-CuCl2 | Magnetic Nanoparticles | Synthesis of imidazo[1,2-a]pyridines | High yields, eco-friendly solvent (PEG), easy magnetic separation, recyclable. nih.gov |

| Immobilized PNN-type pincer Cu(I) complex | Resin | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Works in aqueous conditions, no reducing agent needed, minimal leaching, reusable. mdpi.com |

| Copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thione | Merrifield™ Resin | Asymmetric Henry reactions | High catalytic activity, easily recycled. researchgate.net |

Visible-Light Photoredox Catalysis for C-Glycosyl Pyrazolidinone Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. This strategy has been successfully applied to the derivatization of pyrazolidinones, specifically in the synthesis of C-glycosyl pyrazolidinone derivatives. These compounds are of significant interest due to their chemical stability and potential applications in drug discovery.

An operationally simple, metal-free, photocatalytic approach has been developed for the glycosylation of azomethine imines using 4-glycosyl-1,4-dihydropyridines as radical precursors. This method is characterized by its mild reaction conditions, scalability, and broad substrate scope. The resulting C-glycosyl pyrazolidinone products can be further manipulated, for instance, by deprotection, acylation, or reduction to form glycosyl β-alanine analogs.

| Feature | Description |

|---|---|

| Catalysis | Metal-free, visible-light photoredox catalysis. |

| Reactants | Azomethine imines and 4-glycosyl-1,4-dihydropyridines (radical precursors). |

| Conditions | Mild reaction conditions. |

| Advantages | Operationally simple, scalable, broad substrate scope, good functional group tolerance. |

| Product Versatility | The pyrazolidinone moiety can be deprotected, acylated, or reduced. |

Multicomponent Reaction Strategies for Pyrazolidinone Framework Construction

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single, one-pot operation. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov MCRs have been widely employed in the construction of diverse heterocyclic scaffolds, including the pyrazolidinone framework. rug.nlnih.gov

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, typically involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acylaminoamides. beilstein-journals.org Variations of the Ugi reaction and other MCRs have been developed to generate a wide array of heterocyclic structures. For instance, a variation of the Ugi reaction involving α-amino acids, oxo components, isocyanides, and primary or secondary amines can afford highly substituted cyclic scaffolds. rug.nl While many MCRs lead to the formation of pyrazoles and other related heterocycles, specific strategies can be tailored to construct the pyrazolidinone core. These reactions often proceed through a cascade of events, such as the formation of an imine intermediate, which then participates in subsequent cyclization steps. The versatility of MCRs allows for the rapid generation of libraries of structurally diverse pyrazolidinone derivatives for various applications, including drug discovery. nih.gov A copper-catalyzed one-pot, multicomponent reaction among primary amines, ketones, terminal alkynes, and isothiocyanates has been reported for the synthesis of thiazolidin-2-imines, demonstrating the utility of MCRs in creating five-membered heterocyclic rings. nih.gov

| Reaction Name | Components | Typical Product |

|---|---|---|

| Ugi Reaction (4-component) | Amine, Carbonyl (Aldehyde/Ketone), Isocyanide, Carboxylic Acid | α-Acylaminoamide beilstein-journals.org |

| Passerini Reaction (3-component) | Carbonyl (Aldehyde/Ketone), Isocyanide, Carboxylic Acid | α-Acyloxyamide nih.gov |

| Bucherer–Bergs Reaction | Carbonyl (Aldehyde/Ketone), Ammonium Carbonate, Potassium Cyanide | Hydantoin nih.gov |

| Gewald Reaction | Carbonyl (Ketone/Aldehyde), α-Cyanoester, Elemental Sulfur, Amine | 2-Aminothiophene |

Regiospecific and Stereospecific Derivatization of the Pyrazolidinone Core

The functionalization of the pyrazolidinone core with control over regiochemistry and stereochemistry is crucial for developing new chemical entities with specific properties. Regiospecific reactions target a particular position on the heterocyclic ring, while stereospecific reactions yield a single stereoisomer from a specific stereoisomeric reactant.

A notable example of stereoselective synthesis is the catalyst-free [3+2] cycloaddition of a pyrazolidin-3-one-derived azomethine imine to trans-β-nitrostyrene. This reaction proceeds with high efficiency and enantioselectivity, affording N,N-bicyclic pyrazolidinone derivatives. thieme-connect.com The stereochemical outcome is highly specific, leading to the formation of a particular diastereomer. The structure and stereochemistry of the products have been confirmed by X-ray crystallography. thieme-connect.com This method highlights the potential for creating complex, stereochemically defined pyrazolidinone structures through controlled cycloaddition reactions.

The stereochemical configuration of substituents on a heterocyclic core can have a profound impact on biological activity. For instance, in the cephalostatin family of compounds, the stereochemistry of substituted groups significantly influences their anti-cancer activity. nih.gov This underscores the importance of developing stereoselective synthetic methods for pyrazolidinone derivatives to explore their structure-activity relationships fully. The principles of stereoselective synthesis often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches to favor the formation of one stereoisomer over others. nih.gov

| Reaction Type | Reactants | Product | Key Feature |

|---|---|---|---|

| [3+2] Cycloaddition | Pyrazolidin-3-one-derived azomethine imine + trans-β-nitrostyrene | N,N-bicyclic pyrazolidinone derivatives | Catalyst-free, highly stereoselective and enantioselective. thieme-connect.com |

Chemical Reactivity and Transformations of Pyrazolidinone Systems

Ring Transformations and Skeletal Rearrangements

The inherent strain and electronic properties of the pyrazolidinone ring allow it to undergo several types of rearrangements, leading to different heterocyclic systems. These transformations can be induced by thermal, catalytic, or acidic conditions.

Pyrazolidinone systems can be subjected to thermally and catalytically induced rearrangements that alter the ring structure. For instance, N-propargyl pyrazol-5-ones are known to undergo 3-aza-Cope rearrangements, although they require higher temperatures (180°C) compared to their N-propargyl isoxazolin-5-one (B1206914) counterparts. researchgate.net

Catalysis offers a powerful method to control the reaction pathways of pyrazolidinones. A notable example is the divergent reaction of 1-phenylpyrazolidinones with alkynyl cyclobutanols, catalyzed by Rh(III). nih.gov By adjusting the reaction conditions, this system can selectively yield either 2-acylindoles through a [3+2] annulation or pyrazolo[1,2-a]pyrazolones via a [4+1] annulation cascade. nih.gov Similarly, catalyst systems can be employed to control reactions with other partners, such as 3-alkynyl-3-hydroxyisoindolinones, to construct various nitrogen-containing heterocycles through selective bond activation and annulation cascades. nih.gov These methods provide access to complex scaffolds like tetrahydropyrimidinones and 3-acylindoles from pyrazolidinone precursors. nih.gov

The thermal rearrangement of related heterocyclic systems, such as 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, has been shown to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism in polar solvents like DMSO. mdpi.com This type of mechanism involves a nucleophilic attack leading to the opening of one ring and subsequent intramolecular interaction to form a new one. mdpi.comnih.gov While not directly involving pyrazolidinones, these studies on other nitrogen-containing heterocycles provide mechanistic insights that could be relevant to pyrazolidinone ring transformations. mdpi.comresearchgate.net

Pyrazolidinone derivatives can serve as precursors for larger heterocyclic rings, such as diazepines, through ring expansion reactions. A common strategy involves the reaction of 2-substituted 3-pyrazolidinones with acetylenedicarboxylates. Although this reaction can sometimes lead to unusual products, it is often employed to generate 1,2-diazepine derivatives.

The synthesis of diazepine-fused heterocycles is a significant area of research due to their pharmacological activities. nih.govnih.gov Methodologies for constructing these seven-membered rings often involve cascade or cycloaddition reactions. For example, Rh(II)-catalyzed reactions of pyrazoles with diazocarbonyl compounds can lead to a ring expansion, forming 1,2-dihydropyrimidines. acs.org This transformation proceeds through the insertion of a carbenoid into a nitrogen-nitrogen bond, followed by cyclization. acs.org Similarly, Rh(III)-catalyzed C–H activation and [5+2] cyclization strategies have been developed for synthesizing benzo[f]pyrazolo[1,5-a] nih.govacs.orgdiazepines from 5-amino-1-aryl-pyrazoles and iodonium (B1229267) ylides. acs.org

These examples highlight the potential for the pyrazolidinone skeleton to be expanded into larger, more complex dinitrogenated heterocyclic systems, which are of interest in medicinal chemistry. nih.govnih.govacs.org

Cationic rearrangements, such as the Beckmann and Schmidt reactions, represent powerful tools for skeletal reorganization in nitrogen-containing compounds. organic-chemistry.orgorganic-chemistry.org These reactions could potentially be applied to derivatives of pyrazolidinones to induce ring expansion or other structural modifications.

The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The reaction is initiated by protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group. organic-chemistry.orgmasterorganicchemistry.com Research on pyrazolyl oximes has shown that they undergo normal Beckmann rearrangement with reagents like phosphorus pentachloride or toluenesulfonyl chloride to yield N-substituted amides. rsc.org However, a fragmentation-recombination mechanism can operate under certain conditions, for instance, with t-butyl 1-phenylpyrazol-4-yl ketoxime in polyphosphoric acid. rsc.org This suggests that the outcome of such a rearrangement on a pyrazolidinone-derived oxime could be highly dependent on the substrate and reaction conditions.

The Schmidt reaction offers another route for skeletal rearrangement, involving the reaction of a ketone or carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.org When a ketone is used, the reaction yields an amide through a mechanism similar to the Beckmann rearrangement, but the intermediate is formed from the nucleophilic addition of the azide (B81097) to the protonated carbonyl group. wikipedia.org This reaction is effective for converting cyclic ketones into ring-expanded lactams and is noted for being an atom-economical, single-step process. nih.gov The intramolecular version of the Schmidt reaction has proven particularly useful in the synthesis of complex, strained bicyclic lactams. libretexts.orgnih.gov Given that the pyrazolidinone structure contains a carbonyl group, it or a precursor ketone could potentially undergo a Schmidt reaction to yield a ring-expanded diazepine (B8756704) derivative.

Cycloaddition Chemistry of Pyrazolidinone-Derived Azomethine Imines

Azomethine imines derived from pyrazolidin-3-ones, such as those formed by the condensation of 5,5-Dimethyl-1-phenylpyrazolidin-3-one with aldehydes, are stable and versatile 1,3-dipoles. researchgate.netnih.gov These intermediates are extensively used in cycloaddition reactions to construct a wide variety of dinitrogenated, fused heterocyclic systems. researchgate.netnih.gov

The [3+2] dipolar cycloaddition is the most common reaction mode for pyrazolidinone-derived azomethine imines. nih.gov These 1,3-dipoles react readily with a wide range of dipolarophiles, including electron-deficient and electron-rich alkenes, as well as alkynes, to form pyrazolidinone-fused five-membered rings. nih.govnih.gov These reactions can be performed under thermal conditions or catalyzed by various metal complexes and organocatalysts, often with high levels of stereocontrol. nih.govnih.gov

The versatility of this reaction is demonstrated by its application with numerous dipolarophiles. Both olefinic and acetylenic compounds serve as effective reaction partners. The development of asymmetric [3+2] cycloadditions has become particularly important, allowing for the synthesis of enantiomerically enriched, biologically active molecules. nih.govnih.gov Various chiral catalysts, including those based on copper, nickel, and titanium, have been successfully employed to achieve high enantioselectivity. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions with Pyrazolidinone-Derived Azomethine Imines

In addition to the well-established [3+2] cycloadditions, pyrazolidinone-derived azomethine imines can also participate in [3+3] annulation reactions. nih.govacs.org These reactions provide access to six-membered heterocyclic rings, which are also prevalent in many biologically active compounds. nih.govorganic-chemistry.org

Phosphine-catalyzed [3+3] annulations of azomethine imines with allenoates or ynones have been developed to produce dinitrogen-fused heterocycles like tetrahydropyrazolo-pyridazinones. nih.govacs.org The reaction pathway and resulting stereochemistry can often be controlled by the choice of catalyst and the structure of the reactants. acs.org For example, N-heterocyclic carbene (NHC) catalysis has been used for formal [3+3] cycloadditions with enals, affording stereoselective products. acs.org Metal-catalyzed versions, such as those using palladium or gold, have also been reported to yield hexahydropyridazine (B1330357) derivatives or other six-membered rings with good stereochemical control. acs.org

A notable example is the K₂CO₃-promoted formal [3+3]-cycloaddition of N-unsubstituted isatin (B1672199) N,N′-cyclic azomethine imine 1,3-dipoles (derived from pyrazolidinones) with Knoevenagel adducts. organic-chemistry.org This method efficiently produces dicyclic spiropyridazine oxindole (B195798) derivatives bearing two consecutive stereocenters, including a spiroquaternary center, in moderate to excellent yields. organic-chemistry.org While the diastereoselectivity can vary, this reaction demonstrates the utility of [3+3] cycloadditions in rapidly building molecular complexity. organic-chemistry.org

Table 2: Examples of [3+3] Annulation Reactions

Mechanistic Insights into Regioselectivity and Diastereoselectivity in Cycloadditions

The stereochemical outcomes of cycloaddition reactions involving pyrazolidinone systems are governed by a combination of steric and electronic factors. In 1,3-dipolar cycloadditions, the regioselectivity often depends on the specific 1,3-dipole and the dipolarophile used. For instance, cycloadditions of nitrilimines with alkynes to form pyrazoles can result in low regioselectivity, leading to mixtures of products. youtube.com Similarly, the reaction of nitrile oxides with alkynes to yield isoxazoles often produces mixtures of regioisomers. youtube.com

Secondary molecular orbital interactions can play a significant role in dictating the stereochemistry. For example, the 1,3-dipolar cycloaddition between N-(phenanthridin-5-io)benzamidate and activated olefins like dimethyl maleate (B1232345) results in products with a specific all-cis stereochemistry, which is rationalized by these secondary interactions. rsc.org However, when this effect is less influential, as with acrylates, the stereospecificity is lost. rsc.org

In the context of dearomative cycloadditions, high diastereoselectivity can be achieved. The palladium-catalyzed cycloaddition of vinylaziridine-derived 1,3-dipoles to 3-nitroindoles yields densely functionalized pyrroloindolines, predominantly as the trans diastereoisomer. monash.edu Interestingly, the presence of a substituent at the 4-position of the indole (B1671886) ring can reverse this diastereoselectivity. monash.edu DFT calculations in other systems, such as the [3 + 2] cycloaddition between pyrrolidine (B122466) N-oxides and substituted alkenes, suggest that high diastereoselectivity is often attributable to steric considerations. nih.gov

The evolution of regioselectivity can also be influenced by reaction conditions like temperature. In surface-catalyzed Ullmann polymerization of nonsymmetrical monomers, energetically favored head-to-head (HtH) coupling may dominate at lower temperatures, while less favored head-to-tail (HtT) linkages can become the major product at higher temperatures. nih.gov This shift is linked to changes in the distribution of reactive sites as polymerization progresses. nih.gov

Oxidation and Reduction Processes of Pyrazolidinone Derivatives

The pyrazolidinone ring is susceptible to both oxidation and reduction, leading to a variety of derivatives. These transformations can be induced photochemically, electrochemically, or through chemical reagents.

Electrochemical oxidation of 1-aryl-4,4-dimethylpyrazolidin-3-ones, including the 1-phenyl derivative, has been studied in detail. rsc.org The process is believed to proceed through a common intermediate, a 3-oxopyrazolidin-5-yl cation, which is then subject to nucleophilic attack to form the various observed products. rsc.org Photochemical oxidation of pyrazolidinones in the presence of ketones like acetone (B3395972) can also occur. rsc.org For example, irradiating a pyrazolidinone in acetone can yield a novel spiro-epoxide. rsc.org In another instance, the irradiation of 1,5,5-trimethyl-4,4-diphenylpyrazolidin-3-one in acetone leads to oxidative dimerization. rsc.org

A key transformation is the oxidation of the pyrazolidinone ring at the 5-position to form a pyrazolidin-3,5-dione. This is observed in the redox-denitration of 4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one, where the methylene (B1212753) group is oxidized while the nitro group is eliminated. rsc.org

Reduction of the carbonyl group in pyrazolidinone derivatives can also be achieved. While specific studies on this compound are limited, research on related structures provides insight. For example, the reduction of (+)-usninic acid and its pyrazole (B372694) derivative using sodium borohydride (B1222165) occurs stereoselectively at the endocyclic carbonyl group. researchgate.net The choice of solvent is critical, with THF being more suitable than alcohols to avoid non-selective reactions. researchgate.net

The electrochemical behavior of related heterocyclic systems, such as formazans and isoxazoles, has been investigated using techniques like cyclic voltammetry. nih.govresearchgate.netresearchgate.net These studies help in understanding the electron transfer processes, diffusion coefficients, and reaction mechanisms at the electrode surface, which are foundational for controlling electrochemical oxidation and reduction reactions. nih.govresearchgate.net

Table 1: Examples of Oxidation Products from Pyrazolidinone Derivatives

| Starting Pyrazolidinone | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 1-Phenyl-4,4-dimethylpyrazolidin-3-one | Electrochemical Oxidation | Products via a 3-oxopyrazolidin-5-yl cation | rsc.org |

| Pyrazolidinone (unspecified) | Irradiation in acetone | Spiro-epoxide | rsc.org |

| 1,5,5-Trimethyl-4,4-diphenylpyrazolidin-3-one | Irradiation in acetone | Oxidative dimerization product | rsc.org |

| 4,4-Dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one | Heating in pyridine (B92270)/pyridine hydrochloride | 4,4-Dimethyl-1-phenylpyrazolidin-3,5-dione | rsc.org |

Other Significant Chemical Transformations (e.g., N-functionalization, bond cleavages, redox-denitration)

Beyond simple oxidation and reduction, pyrazolidinone systems undergo several other important chemical transformations, including functionalization at the nitrogen atoms, cleavage of ring bonds, and unique rearrangement reactions.

N-Functionalization: The functionalization of the pyrazolidinone ring can be achieved through various catalytic methods. A notable example is the Rh(III)-catalyzed C–H/N–H bond functionalization of 1-phenylpyrazolidinones with oxadiazolones. acs.orgnih.govacs.org This cascade reaction proceeds under redox-neutral conditions and leads to the efficient synthesis of pyrazolidinone-fused benzotriazines. acs.orgnih.gov The process involves the metallation of the 1-phenyl group, coordination with the oxadiazolone, migratory insertion, and subsequent intramolecular condensation. nih.gov

Bond Cleavages: Cleavage of bonds within the pyrazolidinone core can lead to significant structural rearrangements. Photochemical irradiation of 4-substituted 2-phenylpyrazolidin-3-ones can induce a ring contraction, yielding functionalized 1-anilino-azetidin-2-ones. rsc.org This rearrangement has been shown to proceed with retention of stereochemistry. rsc.org

Cleavage of the N-N bond in related pyrazolium (B1228807) halides has been observed, leading to a rearrangement that forms 1,2-dihydropyrimidines. rsc.org Isotope labeling studies suggest this transformation proceeds through an ylide formation, followed by ring cleavage and subsequent ring closure. rsc.org While not demonstrated specifically on this compound, these reactions highlight the potential for skeletal remodeling of the pyrazole core. The cleavage of C-N bonds in other N-heterocycles, like pyrrolidines, has been achieved using a combination of Lewis acid and photoredox catalysis, suggesting potential pathways for similar transformations in pyrazolidinone systems. nih.gov Ring expansion reactions via C-N bond cleavage are also a known strategy for synthesizing medium-sized rings from bicyclic systems. researchgate.netnuph.edu.ua

Redox-Denitration: A unique transformation has been reported for nitro-substituted phenylpyrazolidinones. rsc.org When 4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one is heated in pyridine containing pyridine hydrochloride, it undergoes an intramolecular redox reaction. rsc.org This process involves the oxidation of the C5-methylene group of the pyrazolidinone ring to a carbonyl, with the concomitant reduction and elimination of the nitro group from the phenyl ring, resulting in the formation of 4,4-dimethyl-1-phenylpyrazolidin-3,5-dione. rsc.org This "redox-denitration" provides a novel route to pyrazolidinedione systems. rsc.org

Table 2: Summary of Other Significant Transformations

| Transformation Type | Substrate | Conditions/Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Functionalization/C-H Activation | 1-Phenylpyrazolidinones | Rh(III) catalyst, Oxadiazolones | Pyrazolidinone-fused benzotriazines | acs.orgnih.gov |

| Ring Contraction (Bond Cleavage) | 4-Substituted 2-phenylpyrazolidin-3-ones | Photochemical irradiation | 1-Anilino-azetidin-2-ones | rsc.org |

| Ring Rearrangement (N-N Bond Cleavage) | Pyrazolium halides | Base | 1,2-Dihydropyrimidines | rsc.org |

| Redox-Denitration | 4,4-Dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one | Pyridine, Pyridine hydrochloride, Heat | 4,4-Dimethyl-1-phenylpyrazolidin-3,5-dione | rsc.org |

Spectroscopic and Structural Elucidation of Pyrazolidinone Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 5,5-Dimethyl-1-phenylpyrazolidin-3-one, ¹H, ¹³C, and ¹⁵N NMR each provide critical pieces of the structural puzzle.

¹H NMR: The proton NMR spectrum allows for the identification and assignment of all hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the gem-dimethyl protons, the methylene (B1212753) protons of the pyrazolidinone ring, and the protons of the N-phenyl group. The gem-dimethyl groups (at C5) are chemically equivalent and would typically appear as a sharp singlet. The two protons on the C4 methylene group are diastereotopic and would be expected to appear as a pair of doublets (an AX system). The aromatic protons on the phenyl ring would appear in the typical downfield region (around 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A key signal would be the downfield resonance of the carbonyl carbon (C3) of the amide group, typically appearing around 170 ppm. Other expected signals include those for the quaternary C5 carbon, the C4 methylene carbon, and the distinct carbons of the phenyl ring.

¹⁵N NMR: While less common, ¹⁵N NMR is highly valuable for probing the electronic environment of the nitrogen atoms. sci-hub.st The two nitrogen atoms in the pyrazolidinone ring (N1 and N2) would have distinct chemical shifts. The N1 atom, being directly attached to the electron-withdrawing phenyl group, would resonate at a different frequency than the N2 atom, which is part of the amide linkage. Studies on similar heterocyclic systems indicate that these shifts are sensitive to solvent and temperature. sci-hub.st

Expected ¹H NMR Chemical Shifts for this compound

This table presents expected values based on typical chemical shift ranges for similar functional groups.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C5-(CH₃)₂ | 1.2 - 1.5 | Singlet |

| C4-CH₂ | 2.3 - 2.7 | Pair of Doublets |

| Phenyl-H (ortho) | 7.5 - 7.8 | Multiplet |

Expected ¹³C NMR Chemical Shifts for this compound

This table presents expected values based on typical chemical shift ranges for similar functional groups.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C3) | 168 - 175 |

| Phenyl C (ipso) | 140 - 145 |

| Phenyl C (ortho, meta, para) | 115 - 130 |

| C5 | 55 - 65 |

| C4 | 35 - 45 |

| C5-CH₃ | 25 - 30 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govamericanpharmaceuticalreview.com By growing a suitable single crystal of this compound, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the five-membered ring structure and the relative orientation of the phenyl and dimethyl substituents. researchgate.netmdpi.com

The analysis would reveal the conformation of the pyrazolidinone ring, which is typically a non-planar, puckered envelope or twist conformation. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds. mdpi.com This information is crucial for understanding the solid-state properties of the material.

Representative Bond Lengths and Angles for a Pyrazolidinone Ring

Data derived from structurally similar pyrazole (B372694) derivatives found in crystallographic databases. researchgate.netmdpi.com

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C3-N2 Bond Length | ~1.35 Å |

| N1-N2 Bond Length | ~1.40 Å |

| N1-C5 Bond Length | ~1.47 Å |

| C4-C5 Bond Length | ~1.54 Å |

| C3-N2-N1 Angle | ~112° |

| N2-N1-C5 Angle | ~110° |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. This peak is typically observed in the range of 1650-1700 cm⁻¹.

Characteristic IR Absorption Bands for this compound

This table presents expected absorption frequencies based on known data for the constituent functional groups. nist.govchemicalbook.comchemicalbook.com

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide C=O | Stretch | 1650 - 1700 | Strong |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C-N | Stretch | 1200 - 1350 | Medium |

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates and Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and study species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons), EPR could be employed to study radical intermediates that might be formed during chemical reactions, such as oxidation or reduction.

For instance, if the compound were to undergo a reaction that generates a radical cation or anion, EPR would be essential for its characterization. The resulting EPR spectrum would provide information about the g-factor and hyperfine splitting constants (hfsc's). The hfsc's arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), yielding valuable data on the electron's distribution within the radical, thereby identifying the radical's structure. nih.gov The technique is particularly useful in mechanistic studies where transient radical species are proposed. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. nih.gov For this compound (Molecular Weight: 190.25 g/mol ), high-resolution mass spectrometry would confirm the elemental composition (C₁₁H₁₄N₂O).

Under electron impact (EI) ionization, the molecular ion ([M]⁺˙ at m/z = 190) would be observed. This molecular ion would then undergo characteristic fragmentation. chemguide.co.uk Plausible fragmentation pathways for pyrazolidinone derivatives often involve cleavage of the heterocyclic ring. arkat-usa.orgresearchgate.net Expected fragmentation could include the loss of small, stable molecules or radicals.

Plausible Mass Spectrometry Fragments for this compound

This table outlines potential fragments and their mass-to-charge ratios based on general fragmentation principles. researchgate.netlibretexts.org

| m/z | Identity of Fragment | Plausible Origin |

|---|---|---|

| 190 | [C₁₁H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [M - CH₃]⁺ | Loss of a methyl radical |

| 119 | [C₆H₅N₂H₂]⁺ | Cleavage of the ring with loss of isobutene |

| 91 | [C₆H₅N]⁺˙ | Phenylnitrene radical cation |

Computational and Theoretical Investigations of Pyrazolidinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometries, and Reaction Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure, molecular geometries, and reaction energetics of pyrazolidinone derivatives. ekb.egijcce.ac.irresearchgate.netnih.gov DFT calculations, often using hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries in both the gas phase and in different solvent environments. ekb.egnih.gov These calculations provide insights into the planarity of the pyrazolidinone ring system and the dihedral angles between the pyrazolidinone ring and its substituents. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.netnih.gov A smaller gap generally indicates higher reactivity. researchgate.net

Table 1: Global Reactivity Descriptors Calculated by DFT

| Descriptor | Symbol | Formula | Significance |

| Chemical Hardness | η | (I-A)/2 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1/η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | (I+A)/2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index | ω | μ²/2η | Measures the propensity of a species to accept electrons. |

I is the ionization potential and A is the electron affinity, which can be approximated by -E(HOMO) and -E(LUMO) respectively.

DFT calculations are also crucial for studying reaction energetics, such as determining the activation energies and reaction enthalpies of various chemical processes involving pyrazolidinones. This information is vital for understanding reaction mechanisms and predicting the feasibility of a reaction.

Quantum Theory of Atoms in Molecules (QTAIM) for Characterization of Chemical Bonds and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding and non-covalent interactions within molecular systems. researchgate.netwiley.comu-szeged.hunih.gov QTAIM analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density itself and the sign of the Laplacian of the electron density, reveal the nature of the interaction.

Covalent Bonds: Characterized by high electron density at the BCP and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Non-Covalent Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low electron density at the BCP and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density. researchgate.net

QTAIM has been instrumental in studying the conformational preferences of molecules by analyzing subtle intramolecular interactions. nih.gov For pyrazolidinone systems, QTAIM can be used to quantify the strength and nature of hydrogen bonds and other weak interactions that influence the molecular conformation and crystal packing.

Theoretical Kinetic Modeling and Mechanistic Studies of Pyrazolidinone Reactions

Theoretical kinetic modeling plays a crucial role in elucidating the mechanisms of reactions involving pyrazolidinone derivatives. By combining principles of statistical mechanics and quantum chemistry, it is possible to calculate rate constants and predict the kinetic behavior of complex reaction networks.

Singular perturbation analysis is a mathematical technique that can be applied to reduce the complexity of kinetic models by separating fast and slow reaction dynamics. This allows for the derivation of simplified, non-linear models that capture the essential features of the system's behavior.

For pyrazolidinone reactions, theoretical kinetic modeling can be used to:

Identify rate-determining steps in a reaction sequence.

Predict the formation of intermediates and transition states.

Understand the influence of temperature, pressure, and catalysts on reaction rates.

Investigation of Tautomerism and Conformational Landscapes of Pyrazolidinone Derivatives

Pyrazolidinone derivatives can exist in different tautomeric forms, most commonly the keto and enol forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolidinone ring. nih.govnih.govresearchgate.netmdpi.com

Computational methods, particularly DFT, are extensively used to investigate the tautomeric equilibria of pyrazolidinones. nih.govnih.gov By calculating the relative energies of the different tautomers, it is possible to predict the predominant form under specific conditions. nih.govnih.gov The solvent effect is often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov

Conformational analysis of pyrazolidinone derivatives is another area where theoretical calculations are invaluable. These molecules can adopt various conformations due to the flexibility of the ring and the rotation of substituent groups. Computational searches for low-energy conformers help to identify the most stable structures and understand their relative populations. nih.gov

Table 2: Common Tautomeric Forms of Pyrazolidinones

| Tautomer | Structural Feature |

| Keto form | Contains a carbonyl group (C=O) in the ring. |

| Enol form | Contains a hydroxyl group (-OH) attached to a double bond in the ring. |

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Intermolecular hydrogen bonds and other non-covalent interactions are fundamental to the supramolecular chemistry of pyrazolidinone systems, dictating their crystal packing, solubility, and biological activity. researchgate.netchemguide.co.ukmdpi.comnih.gov

Theoretical methods provide detailed insights into these interactions. DFT calculations can be used to determine the geometries and energies of hydrogen-bonded dimers or larger aggregates. The strength of a hydrogen bond can be estimated from the interaction energy, which is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.

QTAIM analysis is also a powerful tool for characterizing intermolecular interactions. researchgate.net By locating the bond critical points between molecules, one can identify and quantify the strength of hydrogen bonds and other weak interactions like van der Waals forces and π-π stacking. researchgate.net

Studies on π-Electron Delocalization and Aromaticity within Pyrazolidinone Rings

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. While the pyrazolidinone ring itself is not typically aromatic in the classical sense, the degree of π-electron delocalization within the ring can have a significant impact on its properties. rsc.orgresearchgate.netrsc.orgnumberanalytics.comresearchgate.net

Several theoretical methods are used to assess π-electron delocalization and aromaticity:

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 suggests high aromaticity.

Para-Delocalization Index (PDI): This index, derived from QTAIM, measures the electron delocalization between para-related atoms in a six-membered ring and can be used as a measure of aromaticity. researchgate.net

Electron Localization Function (ELF): ELF provides a measure of the probability of finding an electron pair and can be used to visualize the extent of electron delocalization.

Advanced Applications and Role in Synthetic Methodologies

Utility of Pyrazolidinones as Chiral Auxiliaries and Stereodirecting Templates in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of new stereocenters in a predictable manner. wikipedia.orgslideshare.net This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure molecules, which is critical in pharmaceutical development. wikipedia.orgnih.gov While oxazolidinones, such as those developed by David A. Evans, are among the most famous and widely used chiral auxiliaries wikipedia.orgrsc.org, pyrazolidinone-based structures have also been successfully employed as chiral auxiliaries and templates. arkat-usa.org

Recent studies have highlighted the potential of chiral polysubstituted 3-pyrazolidinones for the stereoselective synthesis of highly functionalized compounds. arkat-usa.orgresearchgate.net For instance, a camphor-derived pyrazolidin-3-one (B1205042) has been effectively used as a chiral auxiliary, and other pyrazolidinone templates have been applied in enantioselective Diels-Alder cycloadditions. arkat-usa.org The direct catalytic asymmetric synthesis of pyrazolidine (B1218672) derivatives can yield functional 3-hydroxypyrazolidines with excellent enantiomeric excess (98–99% ee) using simple chiral amine catalysts. nih.govresearchgate.net These chiral pyrazolidine products are versatile synthons themselves, capable of being transformed into other complex chiral molecules. nih.gov

Although detailed studies specifically employing 5,5-Dimethyl-1-phenylpyrazolidin-3-one as a chiral auxiliary are not extensively documented in the reviewed literature, the general applicability of the pyrazolidinone core is well-established. The synthesis of chiral pyrazolidinones often starts from materials like α,β-unsaturated esters reacting with hydrazine (B178648) hydrate (B1144303). researchgate.net A notable example is the use of (4R,5R)-4-benzoylamino-5-phenylpyrazolidin-3-one as a model compound for developing stereoselective transformations. arkat-usa.orgresearchgate.net

Role in the Design and Synthesis of Conformationally Constrained Scaffolds and Bioisosteric Mimetics

Restricting the conformational flexibility of a molecule is a key strategy in drug design to enhance binding affinity, selectivity, and metabolic stability. nih.govnih.gov Pyrazolidinone derivatives have proven to be effective building blocks for creating such conformationally constrained scaffolds, particularly in the realm of peptidomimetics. arkat-usa.orgresearchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties.

Research has demonstrated that pyrazolidinone frameworks can be used to construct complex peptide analogues. For example, (4R,5R)-4-benzoylamino-5-phenylpyrazolidin-3-one has been successfully used as a template to synthesize pyrazolo[1,2-a]pyrazole-based peptide mimetics. arkat-usa.orgresearchgate.net These bicyclic structures rigidly hold the peptide-like side chains in a well-defined spatial orientation, which is crucial for interacting with biological targets.

Furthermore, the related pyrazole (B372694) ring is recognized as a valuable non-classical bioisostere for amide bonds. nih.govresearchgate.net Bioisosteres are chemical groups that can be interchanged without significantly altering the molecule's biological activity, often used to optimize physicochemical and pharmacokinetic properties. nih.govmdpi.com The use of pyrazoles to replace amide groups in inhibitors of enzymes like prolylcarboxypeptidase (PrCP) has shown that they are suitable mimics that can maintain or improve potency. nih.gov The pyrazine (B50134) ring has also been employed as a bioisostere for pyridine (B92270) and other aromatic rings in drug candidates. pharmablock.com This principle allows medicinal chemists to fine-tune molecular properties such as solubility, lipophilicity, and metabolic stability by strategically incorporating pyrazole or pyrazolidinone-like structures into a drug scaffold. nih.gov

Pyrazolidinone Derivatives as Key Intermediates in the Construction of Complex Fused Heterocyclic Systems

Pyrazolidinone derivatives are highly effective intermediates for synthesizing a diverse array of complex fused heterocyclic systems. The reactivity of the pyrazolidinone ring allows it to serve as a foundational scaffold upon which other rings can be annulated. A particularly versatile starting material is 1-phenylpyrazolidine-3,5-dione (B12391), an analogue of the title compound. research-nexus.net

Condensation of 1-phenylpyrazolidine-3,5-dione with electrophilic partners creates reactive intermediates that can undergo subsequent cyclization reactions with various nucleophiles. research-nexus.netresearch-nexus.net A prime example involves the reaction with 3-formylchromone, which produces 4-(chromenylmethylene)pyrazolidinedione. research-nexus.net This intermediate serves as a versatile building block for a multitude of fused heterocycles. Its reaction with reagents like hydrazine, hydroxylamine, ammonia, thiourea, and guanidine (B92328) leads to the formation of complex polycyclic systems incorporating pyrazole, isoxazole, pyridine, pyrimidine, and thiazine (B8601807) rings, among others. research-nexus.net

These synthetic strategies highlight the utility of the pyrazolidinone core as a linchpin in assembling molecular complexity, providing access to novel chemical space for applications in medicinal chemistry and materials science. research-nexus.netnih.gov The table below summarizes the variety of fused heterocyclic systems that have been synthesized from pyrazolidinone-based intermediates.

| Pyrazolidinone Intermediate | Reagent(s) | Fused Heterocyclic System Formed | Reference |

|---|---|---|---|

| 4-(Chromenylmethylene)pyrazolidinedione | Hydrazine | Pyrazolo[3,4-b]pyridine derivatives | research-nexus.net |

| 4-(Chromenylmethylene)pyrazolidinedione | Hydroxylamine | Isoxazolo[5,4-b]pyridine derivatives | research-nexus.net |

| 4-(Chromenylmethylene)pyrazolidinedione | Ammonia, N,S- or S,S-acetals | Pyridine, Dithiine, Thiazine, Thiophene derivatives | research-nexus.net |

| 4-(Chromenylmethylene)pyrazolidinedione | Thiourea, Guanidine | Thiazine, Pyrimidine derivatives | research-nexus.net |

| 4-(Chromenylmethylene)pyrazolidinedione | Ethylenediamine, o-Phenylenediamine | Thiazepine, Diazepine (B8756704) derivatives | research-nexus.net |

| 4-Bromo-1-phenyl-3,5-pyrazolidinedione | Various nucleophiles followed by cyclization | Fused pyrazolidinedione derivatives | research-nexus.net |

| 4-(p-Methylphenylaminomethylidine)-1-phenyl-3,5-pyrazolidinedione | Active nitriles, Cyclic ketones | Pyrano[2,3-c]pyrazole, Spiropyrazole derivatives | research-nexus.net |

| Pyrazolidin-3-one-derived azomethine imines | trans-β-Nitrostyrene (alkene) | N,N-Bicyclic pyrazolidinone derivatives | thieme-connect.com |

| Azomethine imines | Enoldiazoacetates | Bicyclic pyrazolidinone derivatives | acs.org |

Future Directions and Emerging Research Avenues in Pyrazolidinone Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of pyrazolidin-3-ones often involves the condensation of α,β-unsaturated esters with hydrazines. arkat-usa.org For 5,5-Dimethyl-1-phenylpyrazolidin-3-one, this would conceptually involve the reaction of methyl 3,3-dimethylacrylate with phenylhydrazine (B124118). However, future research will likely focus on developing more innovative and sustainable synthetic routes.

One promising avenue is the exploration of one-pot, multi-component reactions (MCRs) . These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation, aligning with the principles of green chemistry. nih.gov An MCR approach for this compound could involve the in-situ generation of a suitable ketene (B1206846) or ketene equivalent that reacts with an azomethine imine derived from phenylhydrazine in a formal [3+2] cycloaddition. nih.gov The development of catalytic systems that can facilitate such transformations under mild and environmentally benign conditions is a key area of interest.

Furthermore, the use of biocatalysis and green solvents is an emerging trend. nih.govnih.gov Enzymes could potentially be engineered to catalyze the key bond-forming reactions with high stereo- and regioselectivity, operating in aqueous media and at ambient temperatures. Acetic acid, being a consumable and natural product, represents a greener solvent alternative to more hazardous options like carbon tetrachloride. youtube.com The development of robust and recyclable heterogeneous catalysts, such as silica-supported acid catalysts, also presents a sustainable pathway for the synthesis of pyrazole (B372694) derivatives, a strategy that could be adapted for pyrazolidinones. nih.gov

Development of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of this compound and its derivatives. While research on this specific compound is limited, advancements in the catalysis of related 1-phenylpyrazolidinones provide a clear roadmap.

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the functionalization of 1-phenylpyrazolidinones. acs.org These reactions allow for the construction of complex fused heterocyclic systems. Future research could explore the reactivity of the phenyl group of this compound in such transformations, leading to novel polycyclic structures with potential applications in materials science or as scaffolds for drug discovery.

Palladium-catalyzed cross-coupling reactions also hold significant promise. These methods are well-established for the N-arylation of various heterocycles and could be adapted for the synthesis of a diverse library of 1-aryl-5,5-dimethylpyrazolidin-3-ones from various aryl halides and 5,5-dimethylpyrazolidin-3-one.

A critical challenge and area for development is asymmetric catalysis . The synthesis of chiral pyrazolidinones is of great interest due to their potential as bioactive molecules. While the C5 position of this compound is achiral, the introduction of substituents at other positions could generate stereocenters. The development of chiral catalysts, potentially based on cinchona alkaloids or transition metals with chiral ligands, could enable the enantioselective synthesis of more complex derivatives. nih.gov

Deeper Mechanistic Understanding of Intricate Transformations

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For the chemistry of this compound, several areas warrant deeper mechanistic investigation.

The cyclization step in its synthesis is of fundamental importance. Detailed studies, potentially employing isotopic labeling and kinetic analysis, could elucidate the precise mechanism of the intramolecular condensation of the initial Michael adduct. Understanding the factors that govern the rate and efficiency of this ring-closure will be key to optimizing reaction conditions.

In the context of catalytic C-H functionalization, a deeper understanding of the organometallic intermediates is necessary. For instance, in rhodium-catalyzed reactions, the precise nature of the rhodacycle intermediate and the subsequent insertion and reductive elimination steps will dictate the outcome of the reaction. Spectroscopic techniques, such as in-situ IR and NMR, coupled with computational studies, can provide valuable insights into these transient species.

The mechanism of [3+2] cycloaddition reactions involving azomethine imines and ketenes to form the pyrazolidinone ring is another area ripe for investigation. Elucidating the stepwise versus concerted nature of this process and the factors influencing diastereoselectivity will be critical for developing highly selective synthetic methods. nih.gov

Advanced Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry offers a powerful toolkit for accelerating research in pyrazolidinone chemistry. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. researchgate.netnih.gov

Future research can utilize DFT to:

Predict reaction pathways and transition states for its synthesis and functionalization. This can help in identifying the most energetically favorable routes and in designing catalysts that lower activation barriers.

Elucidate the electronic properties of the molecule, such as its HOMO-LUMO gap, which can provide insights into its potential as an electronic material or its susceptibility to certain types of reactions. nih.gov

Model the interaction with biological targets. For instance, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific enzymes or receptors, guiding the design of new therapeutic agents. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with its environment, such as solvents or biological macromolecules. nih.gov This can be particularly useful in understanding the factors that govern the selectivity of its reactions and its biological activity.

Integration of Pyrazolidinone Chemistry with Green Chemistry Principles

The principles of green chemistry are increasingly guiding the direction of chemical research and development. The future of this compound chemistry will undoubtedly be shaped by these principles.

A key focus will be on the development of synthetic processes that are not only efficient but also environmentally benign. This includes the use of renewable starting materials, non-toxic reagents, and green solvents . nih.gov The design of reactions that proceed under ambient temperature and pressure will also be a priority.

The application of green chemistry metrics , such as atom economy, E-factor, and reaction mass efficiency, will be crucial for evaluating the sustainability of different synthetic routes. organic-chemistry.org This quantitative assessment will allow for a more rational selection of the "greenest" synthetic strategies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,5-Dimethyl-1-phenylpyrazolidin-3-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of phenylhydrazine with β-ketoesters under acidic conditions. For example, refluxing ethyl acetoacetate with phenylhydrazine in glacial acetic acid containing HCl at 60–65°C for 30 minutes, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization . Yield optimization may involve adjusting molar ratios (e.g., excess hydrazine derivatives), solvent selection (e.g., acetic acid for protonation), and temperature control to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Use a combination of FT-IR (to confirm carbonyl C=O stretches at ~1680–1690 cm⁻¹), -NMR (to identify methyl groups at δ 1.2–2.3 ppm and pyrazolidinone ring protons), and -NMR (to resolve quaternary carbons). Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular formula (e.g., CHNO). Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) can confirm purity .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Implement recrystallization using ethanol or methanol as solvents, followed by vacuum drying. Monitor purity via TLC with iodine vapor detection or HPLC (C18 column, acetonitrile/water mobile phase). Residual solvents can be quantified using GC-MS, adhering to pharmacopeial guidelines (e.g., USP-NF residual solvent limits) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : The pyrazolidinone ring’s electron-deficient carbonyl group makes it susceptible to nucleophilic attack. Investigate reactivity using DFT calculations to map electrostatic potential surfaces or conduct kinetic studies under varying pH conditions. For electrophilic substitutions (e.g., nitration), monitor regioselectivity via -NMR and compare with computational models .

Q. How do environmental interfaces (e.g., indoor surfaces) influence the stability and degradation pathways of this compound?

- Methodological Answer : Expose the compound to simulated indoor surfaces (e.g., glass, cellulose) under controlled humidity and temperature. Use microspectroscopic techniques (Raman, ToF-SIMS) to track adsorption/desorption kinetics. Accelerated degradation studies under UV light or ozone can identify oxidation byproducts via LC-MS .

Q. How should researchers address contradictory spectral data or anomalous results in stability studies of this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability). For conflicting NMR signals, consider dynamic effects (e.g., tautomerism) or solvent interactions. Replicate experiments under inert atmospheres to rule out oxidative degradation .

Q. What strategies can resolve low reproducibility in synthetic batches of this compound?

- Methodological Answer : Standardize reagent sources (e.g., anhydrous acetic acid) and control moisture levels via Schlenk techniques. Use design of experiments (DoE) to identify critical variables (e.g., stirring rate, cooling time). Statistical tools like ANOVA can isolate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.